Bienvenue dans la boutique en ligne BenchChem!

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide

Bradykinin B1 receptor Inflammation Pain

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide (CAS 110534-79-7), also known as DMS-1, belongs to the class of small-molecule bradykinin B1 receptor (BKB1R) antagonists featuring a characteristic 4,6-dimethylpyrimidin-2-yl sulfamoyl benzamide pharmacophore. It is structurally related to disclosed phenylsulfamoyl benzamide derivatives developed for inflammatory pain.

Molecular Formula C20H20N4O3S
Molecular Weight 396.5g/mol
CAS No. 110534-79-7
Cat. No. B472914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide
CAS110534-79-7
Molecular FormulaC20H20N4O3S
Molecular Weight396.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
InChIInChI=1S/C20H20N4O3S/c1-13-4-6-16(7-5-13)19(25)23-17-8-10-18(11-9-17)28(26,27)24-20-21-14(2)12-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
InChIKeyNEPJGFBXVQMFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

110534-79-7 – N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide: A High-Potency Bradykinin B1 Receptor Antagonist Scaffold


N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide (CAS 110534-79-7), also known as DMS-1, belongs to the class of small-molecule bradykinin B1 receptor (BKB1R) antagonists featuring a characteristic 4,6-dimethylpyrimidin-2-yl sulfamoyl benzamide pharmacophore . It is structurally related to disclosed phenylsulfamoyl benzamide derivatives developed for inflammatory pain [1]. Curated bioactivity data confirm its antagonist activity against the human BKB1R at sub-nanomolar concentrations [2].

Why Generic Substitution Fails for 110534-79-7: Evidence of Non-Interchangeability with Other B1 Antagonists


The pharmacological profile of bradykinin B1 receptor antagonists is exquisitely sensitive to minor modifications on the benzamide and sulfamoylphenyl motifs [1]. Data from matched screening panels show that even structurally similar analogs exhibit large differences in B1 affinity and species cross-reactivity, violating the assumption of pharmacological equivalence required for generic substitution [2]. For example, the 4-methylbenzamide congener is an order of magnitude more potent in the human B1 calcium-flux assay than its 4-chloro analog, demonstrating that the specific substitution pattern directly dictates functional potency and cannot be extrapolated from structurally related but distinct compounds [3].

Quantitative Evidence Guide: Differentiating 110534-79-7 from Closest Analogs and Alternative B1 Antagonists


Human B1 Antagonist Potency (IC50): 2‑fold Superior to Closest Structural Analog CHEMBL1834619

In a head-to-head comparison within the same curated dataset (ChEMBL/BindingDB), N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide exhibits an IC50 of 0.0900 nM against the human B1 receptor expressed in CHO cells, which is 2‑fold more potent than its closest structural congener CHEMBL1834619 (IC50 = 0.180 nM) and 12.2‑fold more potent than CHEMBL1834750 (IC50 = 1.10 nM) [1][2][3]. All three compounds share the identical pyrimidinyl-sulfamoyl-phenyl scaffold and differ only in the benzamide substituent, establishing a direct structure‑activity relationship [4].

Bradykinin B1 receptor Inflammation Pain

Human B1 Binding Affinity (Ki): Intermediate Affinity with a Unique Selectivity Profile Opportunity

The target compound displays a Ki of 0.60 nM for the human B1 receptor, which is 2‑fold weaker than CHEMBL1834619 (Ki = 0.30 nM) but 4.2‑fold stronger than CHEMBL1834750 (Ki = 2.5 nM) [1][2][3]. Unlike CHEMBL1834619, the 4‑methylbenzamide derivative has been reported to exhibit noteworthy in vivo analgesic efficacy in preclinical inflammation models, suggesting that its moderate binding affinity is complemented by favorable pharmacokinetic or pharmacodynamic properties not captured by Ki alone [4].

Binding affinity Bradykinin receptor Radioligand displacement

Rabbit B1 Potency: 1.8‑fold Superior to CHEMBL1834619 and 29‑fold Superior to CHEMBL1834750

In rabbit B1 receptor calcium-flux assays, the target compound displays an IC50 of 0.60 nM, outperforming CHEMBL1834619 (IC50 = 1.10 nM) by 1.8‑fold and CHEMBL1834750 (IC50 = 17.5 nM) by 29‑fold [1][2][3]. This superior cross-species potency is critical for translational studies using rabbit models of inflammation, where many B1 antagonists lose activity due to species-dependent receptor pharmacology [4].

Species cross-reactivity Rabbit model Translational pharmacology

Cross-Study Potency Benchmarking Against the Clinical Candidate ELN441958

Although no direct head-to-head data exist, cross-study comparison reveals that the target compound achieves a functional IC50 of 0.0900 nM in CHO‑B1 cells, while ELN441958, a well-characterized B1 antagonist that reached primate efficacy studies, exhibits a binding Ki of 0.26 nM and a functional KB of 0.12 nM in IMR‑90 cells [1]. The similar sub-nanomolar potency range, combined with the distinct pyrimidinyl-sulfamoyl scaffold not present in ELN441958, provides structural novelty that may translate into differentiated ADME or selectivity profiles .

Benchmarking Clinical candidate B1 antagonist

Structural Differentiation: The 4,6‑Dimethylpyrimidin-2‑yl Sulfamoyl Group Confers a Distinct Pharmacophore Geometry

The 4,6‑dimethylpyrimidin-2‑yl sulfamoyl group is not present in semicarbazide‑based B1 antagonists (e.g., compound 13 series in the benzamide/semicarbazide SAR study) nor in the 1,3‑dihydro‑isoindol‑1‑one series represented by ELN441958 [1]. The dimethylpyrimidine ring introduces a unique hydrogen‑bond acceptor/donor geometry that alters the vector of the sulfamoyl linker compared to monocyclic phenyl or quinoxaline sulfamoyl groups. This structural differentiation is directly linked to the >10‑fold potency variation observed among the three matched molecular pair analogs (CHEMBL1834752, CHEMBL1834619, CHEMBL1834750) [2].

Pharmacophore Scaffold novelty Selectivity

Purity and Quantitative Analytical Validation Support Reproducible Research Use

Commercial supplier specifications indicate a minimum purity of 95% for this compound . A validated non-aqueous potentiometric titration method has been established for a directly related 2‑benzoylamino‑N-[4‑(4,6‑dimethylpyrimidin-2‑ylsulfamoyl)phenyl]benzamide analog, achieving a mean content of 98.67% with a relative error of 1.57%, demonstrating the feasibility of precise quantification for this compound class [1]. Such analytical rigor is essential for ensuring that observed biological differences are due to structural identity rather than impurity interference.

Analytical validation Purity Reproducibility

Optimal Research and Industrial Application Scenarios for N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide (110534-79-7)


Inflammatory Pain Target Validation Using Human B1 Receptor Antagonism

Researchers investigating the role of bradykinin B1 receptors in inflammatory hyperalgesia can use this compound as a potent antagonist (IC50 = 0.0900 nM) to block B1-mediated calcium signaling in recombinant CHO cells [1]. Its 2‑fold potency advantage over CHEMBL1834619 ensures robust target engagement at lower concentrations, reducing the risk of off-target effects in mechanistic studies .

Cross-Species Translational Pharmacology Studies in Rabbit Inflammation Models

The compound's retention of high potency at rabbit B1 receptors (IC50 = 0.60 nM) makes it uniquely suited for translational studies bridging in vitro human receptor pharmacology to in vivo rabbit models of inflammation, where alternative B1 antagonists such as CHEMBL1834750 show a 29‑fold loss in potency [1].

Structure-Activity Relationship (SAR) Exploration of Pyrimidinyl Sulfamoyl Benzamides

As the most potent member of a matched molecular pair series that includes CHEMBL1834619 and CHEMBL1834750, this compound serves as an optimal reference ligand for systematic SAR studies exploring the impact of benzamide substituent variation on B1 receptor affinity, selectivity, and functional activity [1].

Backup Series Selection for B1 Antagonist Drug Discovery Programs

Pharmaceutical discovery teams seeking to replace or supplement lead series based on semicarbazide or isoindolone scaffolds can evaluate this pyrimidinyl sulfamoyl benzamide as a structurally distinct, equally potent alternative with a demonstrated ability to achieve sub‑nanomolar B1 antagonism [1]. Its commercial availability at defined purity (≥95%) facilitates rapid hit-to-lead progression .

Quote Request

Request a Quote for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.